molecular formula C10H6BrFO2 B13157068 Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate

Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate

Cat. No.: B13157068
M. Wt: 257.06 g/mol
InChI Key: PNLKOWLSVLRVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate is a heterocyclic compound featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), linked to a methyl propiolate group. This compound is of interest in synthetic organic chemistry due to its electron-deficient alkyne moiety and halogenated aromatic system, which enable diverse reactivity, such as participation in cycloadditions, nucleophilic additions, and cross-coupling reactions.

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3

InChI Key

PNLKOWLSVLRVEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

The compound is compared to structurally analogous esters with variations in substituents, ester groups, and aromatic systems. Key comparisons include:

Halogen-Substituted Phenylpropiolates
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate 4-Br, 3-F C₁₀H₆BrFO₂ 257.06 1341510-38-0 High reactivity in cross-coupling; pharmaceutical intermediate
Methyl 3-(4-fluorophenyl)prop-2-ynoate 4-F C₁₀H₇FO₂ 178.15 42122-44-1 Drug impurity reference standard; synthetic intermediate
Methyl 3-(3,4-difluorophenyl)prop-2-ynoate 3-F, 4-F C₁₀H₆F₂O₂ 196.15 Not provided Enhanced electron-withdrawing effects; potential agrochemical use
Ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate 4-Br, 3-F (ethyl ester, alkene) C₁₁H₁₀BrFO₂ 273.10 923266-16-4 Lower reactivity due to alkene; intermediate in catalysis

Key Findings :

  • Electronic Effects: Bromine and fluorine substituents increase the electron-withdrawing nature of the aromatic ring, enhancing the electrophilicity of the alkyne. This makes the target compound more reactive in Michael additions compared to non-halogenated analogs .
  • Steric and Solubility Differences : The methyl ester group (vs. ethyl) reduces steric hindrance, favoring reactions requiring proximity to the aromatic system. Fluorine substituents improve lipid solubility, enhancing bioavailability in drug design .
Functional Group Variations
Compound Name Functional Group Molecular Formula Key Reactivity Applications References
Methyl 3-(4-acetylphenyl)prop-2-ynoate Acetyl (C=O) C₁₂H₁₀O₃ Participates in ketone-mediated condensations Materials science; polymer precursors
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate Sulfonyl (SO₂), bromoalkene C₁₁H₁₀BrO₄S Acts as a synthon for β-keto sulfones Synthesis of heterocycles

Key Findings :

  • Sulfonyl vs. Halogen Groups : Sulfonyl-containing analogs (e.g., ) exhibit distinct reactivity, such as stabilizing carbanions for nucleophilic attacks, whereas halogenated derivatives are more suited for cross-coupling (e.g., Suzuki-Miyaura) .
  • Acetyl Substitution : The acetyl group in enables conjugation with the alkyne, facilitating charge-transfer complexes in optoelectronic materials .

Q & A

Q. What are the key considerations for synthesizing Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate with high purity?

The synthesis of this compound typically involves a Sonogashira coupling or alkyne insertion under inert conditions (e.g., argon atmosphere) to prevent side reactions. For example, similar propiolate esters are synthesized using methyl propiolate and aryl halides in the presence of n-butyllithium or palladium catalysts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization is critical to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H/¹³C) should confirm the absence of unreacted starting materials or brominated byproducts .

Q. How should researchers safely handle and store this compound?

Due to its reactive alkyne moiety and halogenated aromatic ring, the compound requires strict safety protocols:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidative degradation .
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), alkyne signals (C≡C at ~δ 75–85 ppm in ¹³C), and ester groups (COOCH₃ at δ 3.7–3.9 ppm).
  • FT-IR : Confirm ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 273.96 for C₁₀H₇BrFO₂⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides definitive bond-length/angle data, distinguishing between regioisomers or confirming the alkyne-ester geometry. Use SHELXL for refinement and ORTEP-3 for visualization . For example, the C≡C bond length (~1.20 Å) and ester torsion angles can validate the proposed structure. Hydrogen-bonding patterns (e.g., C–H···O interactions) may also explain crystallization behavior .

Q. What mechanistic insights can DFT calculations provide about the reactivity of the alkyne group in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model alkyne electrophilicity and predict regioselectivity in cycloaddition or nucleophilic addition reactions. For instance, Fukui indices may highlight the β-carbon of the alkyne as the most reactive site, guiding experimental design for functionalization .

Q. How can researchers address contradictory NMR data arising from dynamic effects in solution?

Dynamic NMR (DNMR) or variable-temperature studies (e.g., –40°C to 25°C) can resolve signal splitting caused by hindered rotation of the fluorophenyl group. For example, coalescence temperatures for aromatic proton splitting may indicate rotational barriers of ~12–15 kcal/mol .

Q. What strategies mitigate side reactions during palladium-catalyzed coupling reactions involving this compound?

  • Use ligands like XPhos or SPhos to suppress β-hydride elimination.
  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Monitor reaction progress via TLC or in situ IR to halt reactions at <10% byproduct formation .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Alkyne Functionalization

ParameterOptimal ValueRationaleReference
CatalystPd(PPh₃)₂Cl₂ (5 mol%)Balances activity and cost
SolventDry THFMinimizes alkyne hydrolysis
Temperature60°CAccelerates coupling without decomposition
Reaction Time12 hEnsures >90% conversion

Q. Table 2: Key Crystallographic Data

ParameterValueTechniqueReference
Space GroupP2₁/cX-ray diffraction
C≡C Bond Length1.21 ÅSHELXL refinement
Dihedral Angle (C-O)12.5°ORTEP-3 analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.